molecular formula C5H7Cl3N2 B3375013 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride CAS No. 1052530-04-7

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

Cat. No.: B3375013
CAS No.: 1052530-04-7
M. Wt: 201.48 g/mol
InChI Key: ZOQVIBAKFBPLJT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-chloro-2-(chloromethyl)-1-methylimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2.ClH/c1-9-4(7)3-8-5(9)2-6;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQVIBAKFBPLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CCl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052530-04-7
Record name 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride typically involves the chlorination of 1-methylimidazole. The process can be summarized as follows:

    Starting Material: 1-methylimidazole.

    Formation of Hydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

    Oxidation Products: Oxidized forms of the imidazole ring.

    Hydrolysis Products: Hydroxymethyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo substitution reactions with nucleophiles such as amines and thiols, leading to the formation of diverse derivatives .

2. Medicinal Chemistry:
The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting infectious diseases and cancer. Its mechanism of action often involves the formation of covalent bonds with specific proteins, which can inhibit enzymatic activity or modulate receptor functions .

3. Biological Studies:
In biological research, this compound is used to study enzyme inhibitors and as a building block for bioactive molecules. Its interactions with biological targets make it valuable for investigating biochemical pathways and developing new therapeutic strategies .

Case Studies

Case Study 1: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound exhibit antiviral properties. A study focused on modifying the chloromethyl group led to compounds that showed significant activity against viral infections, highlighting the compound's utility in drug development .

Case Study 2: Enzyme Inhibition
A study investigated the inhibition of specific enzymes by this compound. The results indicated that it effectively binds to active sites on target enzymes, leading to reduced activity. This finding underscores its potential as a lead compound for developing enzyme inhibitors in therapeutic applications .

Mechanism of Action

The mechanism of action of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Derivatives with Alkyl/Chloro Substituents

5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS 4897-22-7)
  • Molecular Formula : C₆H₉ClN₂
  • Molecular Weight : 144.60 g/mol
  • Key Differences :
    • Replaces the chloromethyl group (-CH₂Cl) with a methyl group at the 2-position.
    • Substitutes the methyl group at the 1-position with an ethyl (-CH₂CH₃) group.
    • Lacks the hydrochloride counterion.
  • Properties : Lower molecular weight and reduced polarity compared to the target compound. The absence of reactive chloromethyl groups may decrease electrophilic reactivity .
5-(Chloromethyl)-1-methyl-1H-imidazole (Compound 163)
  • Molecular Formula : C₅H₇ClN₂ (neutral form)
  • Key Differences :
    • Lacks the 5-chloro substituent and hydrochloride counterion.
    • Retains the chloromethyl group at the 2-position.
  • Synthesis : Prepared via thionyl chloride treatment of a hydroxymethyl precursor, indicating the chloromethyl group’s role as a reactive site for further functionalization .

Heterocyclic Compounds with Chloromethyl Substituents

2-(Chloromethyl)pyridine Hydrochloride (CAS 6959-47-3)
  • Molecular Formula : C₆H₆ClN·HCl
  • Molecular Weight : 164.03 g/mol
  • Key Differences :
    • Pyridine ring instead of imidazole.
    • Single chloromethyl group at the 2-position.
5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4)
  • Molecular Formula: C₄H₄ClNOS
  • Key Differences: Isothiazolinone core instead of imidazole. Methyl and chloro substituents at different positions.
  • Applications : Widely used as a biocide in industrial settings.
  • Safety : Requires stringent protective measures (e.g., chemical-resistant gloves, respiratory protection) due to high toxicity .

Functionalized Imidazoles with Aromatic Substituents

4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole (Compound 98)
  • Molecular Formula : C₁₅H₁₀Cl₂N₂
  • Key Differences :
    • Bulky aromatic substituents (4-chlorophenyl and phenyl groups) at the 1- and 5-positions.
    • Lacks chloromethyl groups.
  • Properties : Crystalline solid (melting point: 126–128°C), stabilized by π-π stacking interactions. Lower reactivity compared to chloromethyl-containing imidazoles .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Safety Notes
Target Compound C₅H₇Cl₃N₂ 201.48 1-Me, 2-CH₂Cl, 5-Cl, HCl salt Moderate stability; room-temperature storage
5-Chloro-1-ethyl-2-methyl-1H-imidazole C₆H₉ClN₂ 144.60 1-Et, 2-Me, 5-Cl Lower polarity; reduced electrophilicity
2-(Chloromethyl)pyridine hydrochloride C₆H₆ClN·HCl 164.03 Pyridine core, 2-CH₂Cl, HCl salt High irritation risk; neurotoxic
5-Chloro-2-methyl-4-isothiazolin-3-one C₄H₄ClNOS 149.60 Isothiazolinone core, 2-Me, 5-Cl Biocide; high toxicity
4-Chloro-1-(4-chlorophenyl)-5-phenylimidazole C₁₅H₁₀Cl₂N₂ 289.16 4-Cl, 1-(4-ClPh), 5-Ph Crystalline; low reactivity

Key Research Findings

  • Reactivity : The chloromethyl group in the target compound enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions .
  • Safety : While the hydrochloride form improves stability, chloromethyl-bearing compounds (e.g., 2-(chloromethyl)pyridine) often require careful handling due to irritant properties .
  • Structural Influence : Bulky substituents (e.g., aryl groups) reduce reactivity but improve crystallinity, as seen in Compound 98 .

Biological Activity

5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its unique chemical structure, characterized by an imidazole ring and chloromethyl substituents, contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C5_5H7_7Cl3_3N2_2
  • Molecular Weight : Approximately 201.48 g/mol
  • Appearance : White to off-white solid, soluble in water

The presence of chlorine and chloromethyl groups enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to:

  • Inhibition of Enzyme Activity : By modifying enzyme active sites, it can disrupt metabolic pathways.
  • Modulation of Receptor Functions : It may alter receptor signaling pathways, affecting cellular responses.

Biological Activity Overview

Research indicates that this compound demonstrates various biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against certain bacterial strains.
  • Anticancer Potential : Derivatives of this compound have been explored for their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition : It serves as a lead compound for developing enzyme inhibitors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in various cancer cell lines (e.g., MDA-MB-231)
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound derivatives on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested on MDA-MB-231 (breast cancer) cells, showing an IC50 value of approximately 5.2 μM. The mechanism involved the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was evaluated against common bacterial pathogens. The results indicated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of precursor imidazole derivatives. For example, substituting hydroxyl or hydroxymethyl groups with chlorine can be achieved using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at elevated temperatures . Optimization of reaction time, temperature, and stoichiometry (e.g., molar ratios of SOCl₂ to precursor) is critical for maximizing yield and purity. Excess SOCl₂ may lead to side reactions, while insufficient amounts result in incomplete conversion. Characterization via IR spectroscopy and NMR is essential to confirm structural integrity .

Q. How should researchers handle storage and stability concerns for this compound?

The compound should be stored below 4°C in airtight, light-resistant containers to prevent degradation. Hygroscopicity and sensitivity to moisture necessitate the use of desiccants. Short-term stability at room temperature is limited, and prolonged exposure to oxygen or light may lead to decomposition, as evidenced by discoloration or precipitation .

Q. What analytical techniques are most effective for confirming the molecular structure?

Key methods include:

  • NMR spectroscopy : To verify substituent positions (e.g., chloromethyl and methyl groups on the imidazole ring).
  • Mass spectrometry (MS) : For molecular weight confirmation (C₅H₇Cl₃N₂, MW 201.48) .
  • Elemental analysis : To validate chlorine content. Discrepancies in spectral data (e.g., unexpected peaks in NMR) should prompt re-evaluation of synthesis steps or purification methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for imidazole derivatives like this compound?

Bioactivity variations (e.g., antimicrobial or anti-inflammatory effects) may arise from differences in assay conditions (e.g., pH, solvent, microbial strains) or compound purity. For example, impurities from incomplete chlorination could skew results. Researchers should:

  • Compare data against standardized protocols (e.g., CLSI guidelines for MIC assays).
  • Validate purity via HPLC before testing.
  • Replicate studies using controlled batches and report detailed experimental parameters .

Q. What strategies optimize the compound’s use as a building block in drug development?

The chloromethyl group enables nucleophilic substitution reactions for functionalization. For example:

  • Coupling with amines : To generate tertiary amines for kinase inhibitors.
  • Click chemistry : For modular assembly of pharmacophores. Solvent choice (e.g., DMF vs. acetonitrile) and catalysis (e.g., KI for SN2 reactions) significantly impact reaction efficiency. Computational modeling (e.g., DFT) can predict reactivity hotspots .

Q. How do structural modifications affect the compound’s physicochemical properties?

Substituting the chloromethyl group with bulkier substituents (e.g., ethoxyethyl) increases hydrophobicity, altering solubility and bioavailability. For instance, replacing chlorine with methoxy groups reduces electrophilicity but enhances metabolic stability. Comparative studies using logP measurements and X-ray crystallography provide insights into structure-property relationships .

Q. What are the challenges in scaling up synthesis while maintaining high purity?

Scale-up introduces issues like heat dissipation and by-product accumulation. Strategies include:

  • Stepwise temperature control : Gradual heating to avoid exothermic side reactions.
  • Continuous-flow reactors : To improve mixing and reduce degradation.
  • Advanced purification : Chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations in melting points (e.g., 214–219°C in one study vs. unrecorded values in others) may stem from polymorphic forms or residual solvents. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Compare IR spectra with literature databases (e.g., PubChem) to detect anomalies.
  • Reproduce synthesis using identical reagents and conditions to isolate variables .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.
  • Avoid aqueous workups unless explicitly required, as hydrolysis may release HCl.
  • Dispose of waste via certified hazardous waste services, complying with EPA/DOT regulations .

Q. How can computational tools enhance research on this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like enzymes or receptors. QSAR models guide structural optimization for desired properties (e.g., solubility, bioavailability). DFT calculations elucidate electronic effects of substituents on reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
Reactant of Route 2
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5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

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